molecular formula C8H7ClF2O B2478599 [2-Chloro-5-(difluoromethyl)phenyl]methanol CAS No. 1783526-22-6

[2-Chloro-5-(difluoromethyl)phenyl]methanol

Cat. No.: B2478599
CAS No.: 1783526-22-6
M. Wt: 192.59
InChI Key: LRXRMYNSCKNMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Chloro-5-(difluoromethyl)phenyl]methanol is an organic compound with the molecular formula C8H7ClF2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with a chlorine atom at the second position and a difluoromethyl group at the fifth position

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-5-(difluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and chlorine substitutions on biological activity. It can serve as a model compound for understanding how these substitutions influence molecular interactions with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties can be leveraged to create more effective and environmentally friendly products .

Mechanism of Action

The mechanism of action of [2-Chloro-5-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [2-Chloro-5-(methyl)phenyl]methanol: Similar structure but with a methyl group instead of a difluoromethyl group.

    [2-Bromo-5-(difluoromethyl)phenyl]methanol: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

[2-Chloro-5-(difluoromethyl)phenyl]methanol is unique due to the presence of both chlorine and difluoromethyl groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can influence its reactivity and binding properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2-chloro-5-(difluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRMYNSCKNMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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